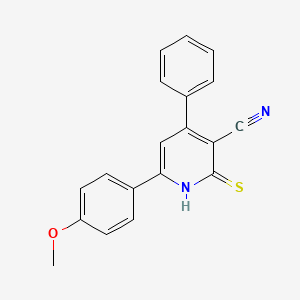
2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
説明
2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core with mercapto, methoxyphenyl, and phenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile typically involves the reaction of 2-cyanothioacetamide with 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves stirring the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide, at room temperature for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The aromatic rings may also interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.
類似化合物との比較
Similar Compounds
2-Mercapto-6-(4-methoxyphenyl)-nicotinonitrile: Lacks the phenyl group at the 4-position.
2-Mercapto-4-phenylnicotinonitrile: Lacks the methoxyphenyl group at the 6-position.
2-Mercapto-6-(4-methoxyphenyl)-4-methylnicotinonitrile: Has a methyl group instead of a phenyl group at the 4-position.
Uniqueness
2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is unique due to the presence of both methoxyphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or as an intermediate in the synthesis of other complex molecules.
特性
IUPAC Name |
6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-22-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(23)21-18/h2-11H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFQNLIWROZBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327484 | |
| Record name | 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78564-18-8 | |
| Record name | 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


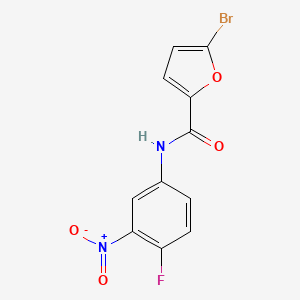
![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B5654497.png)
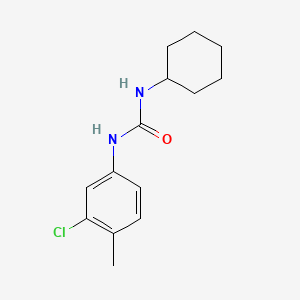
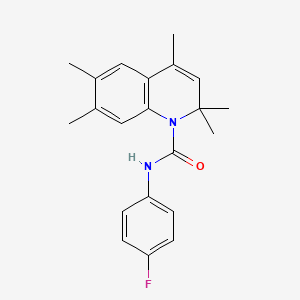
![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
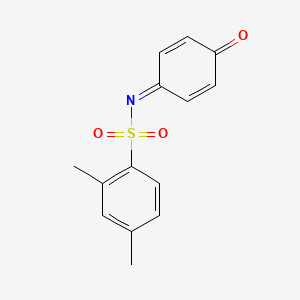
![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)
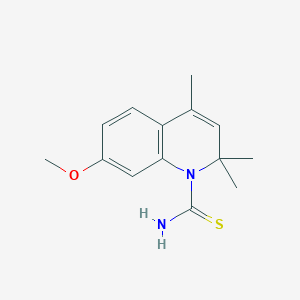
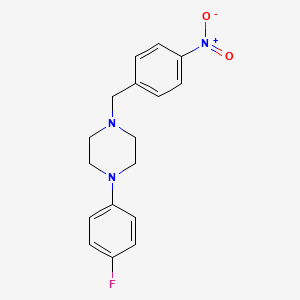
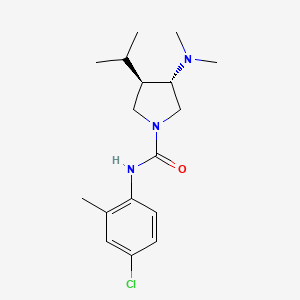

![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
